molecular formula C11H14O B1347298 1,2,3,4-Tetrahydronaphthalen-2-ylmethanol CAS No. 6947-15-5

1,2,3,4-Tetrahydronaphthalen-2-ylmethanol

Cat. No.: B1347298
CAS No.: 6947-15-5
M. Wt: 162.23 g/mol
InChI Key: WWPWWAHQDTYCPM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalen-2-ylmethanol is an organic compound with the molecular formula C11H14O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a hydroxymethyl group is attached to the second carbon of the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydronaphthalen-2-ylmethanol can be synthesized through several methods:

  • Reduction of 2-Naphthaldehyde: : One common method involves the reduction of 2-naphthaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

  • Hydrogenation of 2-Naphthalenemethanol: : Another method involves the hydrogenation of 2-naphthalenemethanol using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydronaphthalen-2-ylmethanol undergoes various chemical reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to form 1,2,3,4-tetrahydronaphthalen-2-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The compound can be further reduced to form 1,2,3,4-tetrahydronaphthalen-2-ylmethane using strong reducing agents like LiAlH4.

  • Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1,2,3,4-tetrahydronaphthalen-2-ylmethyl chloride.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.

    Reduction: NaBH4 in ethanol, LiAlH4 in THF.

    Substitution: SOCl2 in dichloromethane (DCM).

Major Products

    Oxidation: 1,2,3,4-Tetrahydronaphthalen-2-carboxylic acid.

    Reduction: 1,2,3,4-Tetrahydronaphthalen-2-ylmethane.

    Substitution: 1,2,3,4-Tetrahydronaphthalen-2-ylmethyl chloride.

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalen-2-ylmethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalen-2-ylmethanol depends on its specific application. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of alcohols. The hydroxymethyl group can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

1,2,3,4-Tetrahydronaphthalen-2-ylmethanol can be compared with other similar compounds such as:

    1,2,3,4-Tetrahydronaphthalen-1-ylmethanol: Similar structure but with the hydroxymethyl group attached to the first carbon.

    2-Naphthalenemethanol: Lacks the hydrogenation of the naphthalene ring, resulting in different reactivity and applications.

    1,2,3,4-Tetrahydronaphthalen-2-carboxylic acid: An oxidized form of the compound with different chemical properties and uses.

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPWWAHQDTYCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6947-15-5
Record name NSC56583
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56583
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,2,3,4-tetrahydronaphthalen-2-yl)methanol
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Synthesis routes and methods I

Procedure details

A solution of 1,2,3,4-tetrahydro-2-naphthoic acid (2.50 g, 14.2 mmol) in 100 ml THF was treated with LiAlH4 (681 mg, 17.04 mmol) and the reaction mixture was heated at reflux for 5 hours. The suspension was cooled to 0° C. and quenched by addition of solid Na2SO4▪10H2O. The mixture was stirred at room temperature for 4 hours. The solid was removed by filtration. Concentration of filtrate in vacuo gave a yellowish oil (2.28 g, 98.8%); 1H NMR (CDCl3, 300 MHz) δ1.43 (m, 1H), 2.00 (m, 2H) 2.51 (dd, J1=16.5 Hz, J2=10.8 Hz, 1H), 2.85 (m, 3H), 3.65 (dd, J1=6.3 Hz, J2=1.2 Hz, 2H), 7.09 (s, 4H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
681 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
98.8%

Synthesis routes and methods II

Procedure details

To a solution of 5.0 g (0.028 mol) 1,2,3,4-tetrahydro-2-naphthoic acid in 30 ml of dry tetrahydrofuran, 1.1 g (0.029 mol) lithium aluminum hydride was added over a period of one half hour. After the addition was completed, the mixture was stirred at room temperature for a period of 2 hours. It was then cooled on ice, and was carefully decomposed with a minimum amount of saturated Na2SO4 solution. The reaction mixture was filtered and washed with ether. The organic layer was combined and extracted with water. Concentration of the dried organic layer yielded 4.4 g of crude product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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